molecular formula C7H10N2O3 B1418973 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 874196-94-8

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1418973
M. Wt: 170.17 g/mol
InChI Key: BMUGOSJLZCHJKW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Polymer Science

    • The compound can be used in the synthesis of block copolymers, as seen in a study involving the microphase separation of double-hydrophilic poly(carboxybetaine acrylate)-poly(2-methoxyethyl acrylate) block copolymers in water .
    • The study found that these block copolymers produced particles in dilute aqueous solutions and microphase-separated structures in concentrated aqueous solutions .
    • The assembly behavior was tolerant to NaCl concentration, providing molecular design guidelines for the use of double-hydrophilic microphase-separated compartments in physiological environments .
  • Metallurgy

    • A compound containing a 2-methoxyethyl group was used to separate palladium (Pd) and platinum (Pt) from a hydrochloric acid aqueous solution .
    • The new extractant, 2-((2-methoxyethyl)thio)-1H-benzimidazole (MOBI), showed a higher selectivity for Pd(II) than Pt(IV), with a separation coefficient between Pd(II) and Pt(IV) of 1246.40 .
    • The mechanism of coordination between Pd(II) and MOBI was demonstrated through various spectroscopic methods .
  • Cell Enrichment

    • Non-blood cells can attach to a blood-compatible poly(2-methoxyethyl acrylate) (PMEA) substrate through integrin-dependent and integrin-independent mechanisms because the PMEA substrate suppresses protein adsorption .
    • This property is used for cell enrichment, as it allows for the attachment of specific cells to the substrate .
    • The attachment behavior of cells to PMEA and its analogous polymers can be regulated, which can change the ratio of attached cells from a cell mixture .
  • Antisense Oligonucleotides

    • 2’-O-methoxyethyl (2’-MOE) modified antisense oligonucleotides (ASOs) have emerged as a promising novel drug modality .
    • ASOs are the most advanced class within the RNA-based therapeutics field .
    • They have been used to address unmet medical needs, with six ASO drugs approved since 2016 and more candidates in clinical development .

Safety And Hazards

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Future Directions

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Please note that this is a general outline and the specific details would depend on the particular compound and the available research. For a specific compound like “1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or a similar resource, they may be able to help you find more specific information. Alternatively, you could consider reaching out to researchers who specialize in this area. They may be able to provide you with more detailed and up-to-date information.


properties

IUPAC Name

1-(2-methoxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-3-2-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUGOSJLZCHJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

874196-94-8
Record name 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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